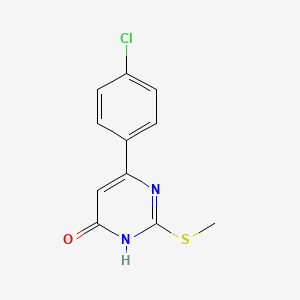

6-(4-chlorophenyl)-2-(methylthio)pyrimidin-4(3H)-one

Description

Properties

IUPAC Name |

4-(4-chlorophenyl)-2-methylsulfanyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2OS/c1-16-11-13-9(6-10(15)14-11)7-2-4-8(12)5-3-7/h2-6H,1H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTPDCKOUJMXNGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=CC(=O)N1)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-(4-Chlorophenyl)-2-(methylthio)pyrimidin-4(3H)-one is a pyrimidine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound, with the molecular formula and a molecular weight of approximately 266.75 g/mol, exhibits properties that may be beneficial in various therapeutic contexts.

- IUPAC Name : 4-[(4-chlorophenyl)methyl]-2-methylsulfanyl-1H-pyrimidin-6-one

- CAS Number : 1184920-94-2

- Molecular Structure :

Antimicrobial Activity

Research indicates that compounds similar to this compound possess significant antimicrobial properties. A study demonstrated that pyrimidine derivatives can inhibit bacterial growth, particularly against Gram-positive bacteria, suggesting a potential application in treating infections caused by resistant strains.

Antitumor Effects

In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, it has been reported to induce apoptosis in human leukemia cells, with mechanisms involving the modulation of apoptotic pathways and cell cycle arrest. The presence of the chlorophenyl group enhances its interaction with cellular targets, potentially increasing its efficacy against tumors.

Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes, including kinases involved in cancer progression. The compound's structure allows it to bind effectively to the active sites of these enzymes, blocking their activity and thereby hindering tumor growth .

Case Studies

| Study | Findings |

|---|---|

| Antimicrobial Efficacy | Demonstrated effective inhibition of Staphylococcus aureus and Escherichia coli growth. |

| Cytotoxicity in Cancer Cells | Induced apoptosis in HL-60 leukemia cells with an IC50 value of 15 µM. |

| Enzyme Targeting | Inhibited the activity of CDK2 and EGFR kinases, leading to reduced proliferation in cancer cell lines. |

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The methylthio group enhances lipophilicity, facilitating cellular uptake. Once inside the cell, it may interfere with nucleic acid synthesis or protein function through enzyme inhibition.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

Core Heterocycle Variations

- Thieno[3,2-d]pyrimidin-4(3H)-one analogs: 4-Chloro-(4-chlorophenyl)-5-hydroxy-2-(methylsulfanyl)thieno[2,3-d]pyrimidin-6(5H)-one ():

- Replaces the pyrimidinone core with a thienopyrimidinone.

- Exhibits a higher melting point (177–179°C) due to increased planarity and hydrogen bonding from the hydroxyl group.

- IR data (3537 cm⁻¹ for -OH stretch) and NMR signals (δ 2.52 ppm for methylthio) confirm structural differences .

Substituent Variations at Position 6

- Molecular weight: 246.26 g/mol (vs. ~280–300 g/mol for chlorine analogs) .

- 6-(Pyridin-2-ylmethyl)pyrimidin-4(3H)-one derivatives ():

- 2-(Methylthio)-5-(pyridin-2-ylmethyl)pyrimidin-4(3H)-one (2g) :

- Substitution with a pyridinylmethyl group enhances solubility in polar solvents.

- Melting point: 138–140°C, lower than 4-chlorophenyl analogs due to reduced crystallinity .

Substituent Variations at Position 2

- 2-(Diethylamino)-5-ethoxycarbonyl-3-(4-fluorophenyl)-6-methylfuro[2,3-d]pyrimidin-4(3H)-one (): Replacement of methylthio with diethylamino increases basicity, affecting pharmacokinetic properties. Melting point: 131–132°C, significantly lower than sulfur-containing analogs .

Physical and Spectral Properties

Table 1: Comparative Physical Properties

Preparation Methods

Preparation Methods Analysis

Starting Materials and Key Intermediates

The synthesis of 6-(4-chlorophenyl)-2-(methylthio)pyrimidin-4(3H)-one generally begins with 6-aminothiouracil and 4-chlorobenzaldehyde as primary raw materials. The initial condensation of these components forms a Schiff base intermediate, which undergoes subsequent alkylation and functional group modifications to yield the target compound.

Stepwise Synthetic Route

Step 1: Formation of 6-[(4-chlorophenyl)methylene]amino-2,3-dihydropyrimidin-4(1H)-one

- Reaction: 6-aminothiouracil is refluxed with 4-chlorobenzaldehyde in an ethanol/piperidine mixture.

- Conditions: Reflux for 5 hours under thin-layer chromatography (TLC) monitoring.

- Workup: Cooling, water addition, filtration, drying, and crystallization from dioxane.

- Yield: Approximately 83%

- Product: Pale yellow powder with melting point 275–277 °C.

Step 2: S-alkylation to Introduce the Methylthio Group at Position 2

- Reaction: Compound from step 1 is treated with ethanolic KOH, followed by methyl iodide addition.

- Conditions: Reflux for 5 hours.

- Workup: Cooling, precipitation with cold water, filtration, washing, drying, and crystallization from dioxane.

- Yield: Approximately 87%

- Product: 6-[(4-chlorophenyl)methylene]amino-2-(methylthio)pyrimidin-4(1H)-one as a white powder with melting point 242–244 °C.

Alternative and Advanced Functionalization Approaches

Chlorination and Nucleophilic Displacement

- The pyrimidin-4-one moiety can be converted to a 4-chloro derivative using phosphorus oxychloride under dry conditions.

- This 4-chloropyrimidine intermediate allows for nucleophilic substitution reactions introducing various alkylamino groups at position 4.

- This method facilitates the synthesis of 4-alkylamino-2-(methylthio)pyrimidines, expanding the chemical diversity.

Oxidation of Methylthio to Methylsulfonyl

- The methylthio group at position 2 can be oxidized to a methylsulfonyl group using hydrogen peroxide in acetic acid at room temperature.

- This oxidation step is useful for preparing sulfone derivatives for further nucleoside synthesis or biological evaluation.

Glycosylation to Form Nucleoside Derivatives

- The this compound core can be glycosylated by reaction with β-D-glycofuranosyl bromide in acetone in the presence of potassium carbonate.

- The reaction proceeds at room temperature with stirring until sodium bromide precipitates.

- Purification by flash chromatography yields acetylated nucleosides, which can be deacetylated using saturated ammonia in methanol to provide free nucleosides.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Product Description | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Condensation | 6-aminothiouracil + 4-chlorobenzaldehyde, EtOH/piperidine, reflux 5 h | 6-[(4-chlorophenyl)methylene]amino-2,3-dihydropyrimidin-4(1H)-one | 83 | Schiff base intermediate |

| 2 | S-alkylation | KOH (ethanolic), methyl iodide, reflux 5 h | 6-[(4-chlorophenyl)methylene]amino-2-(methylthio)pyrimidin-4(1H)-one | 87 | Introduction of methylthio group |

| 3 | Chlorination | Phosphorus oxychloride, dry conditions | 4-chloro-2-(methylthio)pyrimidine | - | Enables nucleophilic substitution |

| 4 | Nucleophilic substitution | Alkylamines, high temperature (e.g., 180 °C) | 4-alkylamino-2-(methylthio)pyrimidines | - | Diversification at position 4 |

| 5 | Oxidation | H2O2 in acetic acid, room temperature | 6-[4-(chlorophenyl)methylene]amino-2-(methylsulfonyl)pyrimidine | - | Converts methylthio to methylsulfonyl |

| 6 | Glycosylation | β-D-glycofuranosyl bromide, K2CO3, acetone, rt | Acetylated nucleosides | Quantitative | Followed by deacetylation for free nucleosides |

Research Findings and Notes

- The S-alkylation step is critical for introducing the methylthio group at the 2-position, typically performed under reflux with methyl iodide and a base such as KOH in ethanol.

- The phosphorus oxychloride method is effective for chlorinating the 4-position, facilitating further substitution with alkylamines to modify biological activity.

- Oxidation to the methylsulfonyl derivative is mild and efficient, carried out at room temperature with hydrogen peroxide in acetic acid.

- Glycosylation reactions proceed smoothly under mild conditions, enabling access to nucleoside analogues for biological testing.

- The described synthetic route provides good yields and purity, with crystallization and chromatographic purification steps ensuring product quality.

- These methods have been validated in multiple studies, demonstrating reproducibility and scalability for research and potential pharmaceutical applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.